
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: is an organic compound used primarily as an intermediate in chemical synthesis. It is known for its role in the preparation of various pharmaceuticals and organic compounds. The compound has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol .
Mecanismo De Acción
Target of Action
The primary targets of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are the cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound selectively inhibits CDK4 and CDK6 . By binding to these kinases, it prevents them from phosphorylating and inactivating the retinoblastoma (Rb) protein . This leads to a halt in cell cycle progression, as the Rb protein remains active and prevents the cell from entering the S phase .
Biochemical Pathways
The inhibition of CDK4 and CDK6 affects the Rb-E2F pathway . Normally, CDK4 and CDK6 phosphorylate the Rb protein, which releases the E2F transcription factor . E2F then initiates the transcription of genes necessary for DNA synthesis and cell cycle progression . By inhibiting CDK4 and CDK6, this compound prevents the release of E2F, thus halting the cell cycle .
Pharmacokinetics
It is a solid compound with a predicted boiling point of 454.1±45.0 °C . It is slightly soluble in DMSO and very slightly soluble in methanol , suggesting that it may have limited bioavailability if administered orally
Result of Action
The result of the action of this compound is the arrest of the cell cycle, preventing cells from entering the S phase . This can lead to cell death or senescence, particularly in cancer cells that rely on rapid cell division .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and alter its effectiveness
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate typically involves the reduction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction is carried out for approximately 3 hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can undergo reduction reactions, particularly the reduction of nitro groups to amino groups.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol.
Substitution: Various halogenated compounds and bases can be used for substitution reactions.
Major Products Formed:
Reduction: The primary product is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Substitution: Depending on the substituents used, various substituted piperazine derivatives can be formed.
Aplicaciones Científicas De Investigación
Preparation Methods
The synthesis of TBAP has been optimized through various methods, notably using photocatalysis to enhance yield and reduce byproducts. The process involves the reaction of 2-aminopyridine with piperazine-1-tert-butyl formate in the presence of an acridine salt photocatalyst and an oxidant under light irradiation. This method not only simplifies the synthesis pathway but also promotes environmental sustainability by minimizing hazardous waste and costs associated with traditional methods .
Role as an Intermediate
TBAP serves as a crucial intermediate in the synthesis of palbociclib, which is used for treating hormone receptor-positive breast cancer. The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug development .
Recent studies have highlighted TBAP's potential as a neuroprotective agent. It has been shown to inhibit amyloid beta aggregation, which is a significant factor in Alzheimer's disease pathology. In vitro studies indicated that TBAP could reduce oxidative stress markers such as TNF-α in astrocytes exposed to amyloid beta peptides .
Case Studies and Research Findings
- Neuroprotective Effects : In experiments involving astrocyte cultures treated with amyloid beta 1-42, TBAP demonstrated moderate protective effects by reducing inflammation and oxidative stress markers. However, in vivo studies did not show significant efficacy compared to established treatments like galantamine, suggesting further research is needed to evaluate its bioavailability and therapeutic potential .
- Cancer Therapeutics : As an intermediate for palbociclib synthesis, TBAP's role is critical in developing effective treatments for advanced breast cancer. The market for palbociclib is projected to reach billions annually due to its effectiveness in prolonging progression-free survival in patients .
Market Trends
The demand for TBAP is expected to grow significantly, driven by its applications in drug synthesis and research. The market for compounds like TBAP is projected to expand at a CAGR of approximately 11.1%, reflecting the increasing need for innovative therapeutics in oncology and neurodegenerative diseases .
Comparación Con Compuestos Similares
- 4-(6-Amino-3-pyridyl)piperazine-1-carboxylic acid tert-butyl ester
- 1-tert-Butoxycarbonyl-4-(6-amino-3-pyridyl)piperazine
- 1-Boc-4-(6-amino-3-pyridyl)piperazine
Uniqueness: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and organic compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Actividad Biológica
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its synthesis, biological activity, and pharmacological implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a one-step reaction using 2-aminopyridine and piperazine derivatives, facilitated by photocatalysis. The process is noted for its efficiency and environmental friendliness, yielding high product purity with minimal byproducts .
General Reaction Scheme
- Reagents :
- 2-Aminopyridine
- Piperazine-1-tert-butyl formate
- Acridine salt as a photocatalyst
- Oxidant (e.g., oxygen)
- Conditions :
- Solvent: Anhydrous dichloroethane
- Light irradiation for 10 hours
This compound exhibits significant biological activity primarily through its interaction with various kinases. It has been studied for its inhibitory effects on mutant forms of the protein tyrosine kinase KIT and the platelet-derived growth factor receptor alpha (PDGFRA), both of which are implicated in certain cancers .
Inhibitory Potency
Research indicates that this compound demonstrates potent inhibitory activity against specific kinases, with half-maximal inhibitory concentration (IC50) values in the subnanomolar range for certain mutations. This selectivity is crucial for developing targeted therapies for cancers associated with these mutations .
Pharmacological Implications
The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis. Its effectiveness against resistant forms of kinases highlights its potential role in overcoming multidrug resistance (MDR) in cancer treatment .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies :
- In Vivo Studies :
Comparative Table of Biological Activities
Propiedades
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMULRXHUNOVPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471464 | |
Record name | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571188-59-5 | |
Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571188-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-4-(6-aminopyridin-3-yl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571188595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BOC-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y3BU8W3TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.